molecular formula C16H21N3O2S B6713283 N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide

N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide

Cat. No.: B6713283
M. Wt: 319.4 g/mol
InChI Key: YUBWHOMTYQNNMC-UHFFFAOYSA-N
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Description

N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, a methylamino group, and an oxan-2-ylmethylsulfanyl moiety attached to an acetamide backbone.

Properties

IUPAC Name

N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-18-14-6-5-12(9-17)8-15(14)19-16(20)11-22-10-13-4-2-3-7-21-13/h5-6,8,13,18H,2-4,7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBWHOMTYQNNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)NC(=O)CSCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-cyano-2-(methylamino)phenyl intermediate through a series of reactions such as nitration, reduction, and methylation.

    Introduction of the Oxan-2-ylmethylsulfanyl Group: This step involves the reaction of the intermediate with oxan-2-ylmethylsulfanyl chloride under basic conditions to introduce the oxan-2-ylmethylsulfanyl group.

    Acetamide Formation: The final step involves the acylation of the resulting compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the oxan-2-ylmethylsulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways such as signal transduction, metabolic processes, or gene expression.

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